![molecular formula C17H15N3OS B2701098 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 560103-80-2](/img/structure/B2701098.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the combination of appropriate starting materials, likely including a pyridine derivative, a thiazole precursor, and a carboxylic acid or its derivative. The Biginelli reaction, a three-component condensation, is commonly employed for constructing dihydropyrimidines like this compound .
Molecular Structure Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
- Researchers have assessed the cytotoxicity of amitraz and its metabolites (including our compound) using in vitro methods (MTT and PC assays) in HepG2 cells .
- N-(2,4-dimethylphenyl)formamide finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .
- Researchers have explored the safety evaluation of related compounds, including 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine, assessing migration levels in food .
Neurotoxicity Assessment
Organic Synthesis and Polymers
Toxicology Studies
Computational Chemistry and ADME Prediction
Safety and Hazards
properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-3-4-14(12(2)9-11)15-10-22-17(19-15)20-16(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQLKKBLBXJSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
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